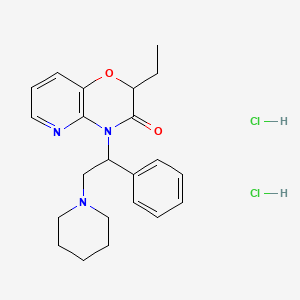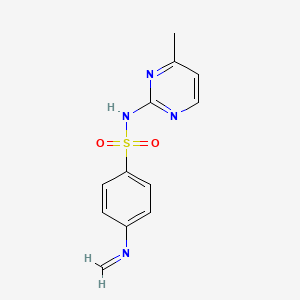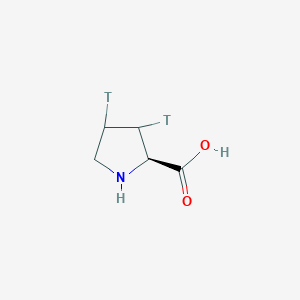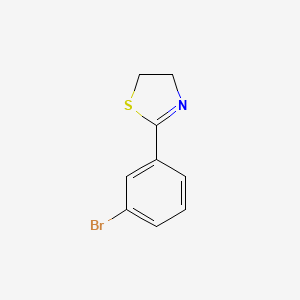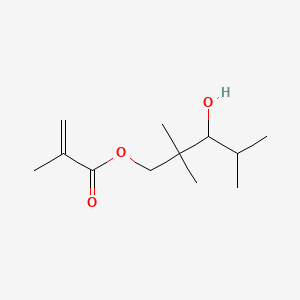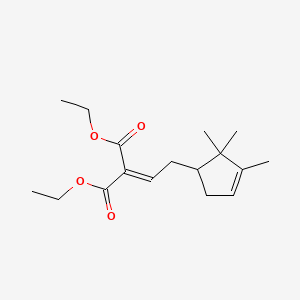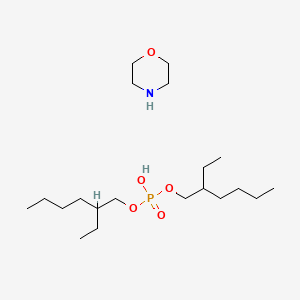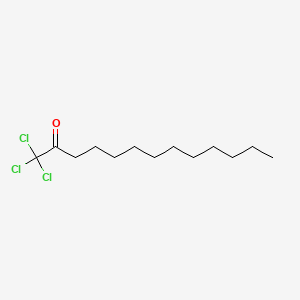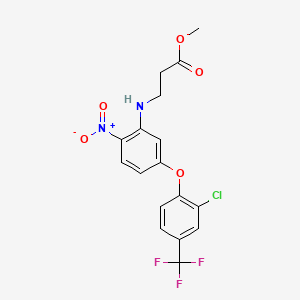
beta-Alanine, N-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Alanine, N-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)-, methyl ester: is a complex organic compound with a molecular formula of C19H18ClF4N3O5S and a molecular weight of 511.875 g/mol . This compound is characterized by the presence of a beta-alanine backbone, substituted with a chlorinated and trifluoromethylated phenoxy group, and a nitrophenyl group, esterified with a methyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of beta-Alanine, N-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)-, methyl ester typically involves multi-step organic reactions. The process begins with the preparation of the chlorinated and trifluoromethylated phenoxy intermediate, followed by its coupling with a nitrophenyl group. The final step involves esterification with a methyl group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Beta-Alanine, N-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of advanced materials and chemical products.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The chlorinated and trifluoromethylated phenoxy group is known to enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Beta-Alanine, N-(2-chloro-4-(trifluoromethyl)phenoxy)-, methyl ester
- Beta-Alanine, N-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-, ethyl ester
- Beta-Alanine, N-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-, propyl ester
Uniqueness
The unique combination of the chlorinated and trifluoromethylated phenoxy group with the nitrophenyl group in beta-Alanine, N-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)-, methyl ester imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
86169-45-1 |
|---|---|
Molekularformel |
C17H14ClF3N2O5 |
Molekulargewicht |
418.7 g/mol |
IUPAC-Name |
methyl 3-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitroanilino]propanoate |
InChI |
InChI=1S/C17H14ClF3N2O5/c1-27-16(24)6-7-22-13-9-11(3-4-14(13)23(25)26)28-15-5-2-10(8-12(15)18)17(19,20)21/h2-5,8-9,22H,6-7H2,1H3 |
InChI-Schlüssel |
FBBHAWNHHLSOQP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCNC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


